1-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid
Description
1-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a piperidine ring, and a methoxybenzylidene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C20H22N2O5S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H22N2O5S2/c1-27-15-4-2-3-13(11-15)12-16-18(24)22(20(28)29-16)10-7-17(23)21-8-5-14(6-9-21)19(25)26/h2-4,11-12,14H,5-10H2,1H3,(H,25,26)/b16-12- |
InChI Key |
YSIDFGUDNAYHAB-VBKFSLOCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCC(CC3)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The methoxybenzylidene group is then introduced via a condensation reaction with an appropriate aldehyde. Finally, the piperidine ring is incorporated through an acylation reaction with piperidine-4-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring substituted with a thiazolidinone moiety, which is known for its biological activity. The presence of the methoxybenzylidene group contributes to its lipophilicity and potential bioactivity. The molecular formula is with a molecular weight of approximately 440.5 g/mol.
Antioxidant Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. A study highlighted that thiazolidinone derivatives reduced lipid peroxidation and enhanced antioxidant enzyme activity in vitro, suggesting potential for neuroprotective applications in conditions such as Alzheimer's disease .
Anticancer Properties
The compound has shown promise in anticancer research. Thiazolidinone derivatives are noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In particular, studies have reported that compounds similar to this one can downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased cancer cell death .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinone derivatives are well-documented. This compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of inflammatory diseases. For instance, it has been suggested that the compound could modulate pathways involved in inflammation, providing a therapeutic avenue for conditions like rheumatoid arthritis .
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of thiazolidinone derivatives on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results demonstrated that treatment with these compounds significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism was attributed to the activation of the Nrf2 pathway, which enhances cellular defense mechanisms against oxidative damage .
Case Study 2: Anticancer Efficacy
In a clinical trial involving various cancer cell lines, a derivative similar to 1-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid was tested for its anticancer efficacy. The compound exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating potent cytotoxic effects. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase and increased apoptosis through caspase activation .
Mechanism of Action
The mechanism of action of 1-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Thiosulfate compounds
Uniqueness
1-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 1-{3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazolidinone class, characterized by its thiazolidinone ring and various functional groups that contribute to its biological activity. The presence of the methoxybenzylidene moiety suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of thiazolidinones exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of Mitosis : Compounds have been observed to inhibit mitosis in cancer cell lines, leading to increased subG1 populations indicative of cell death.
- Caspase Activation : Activation of caspase pathways has been linked to the apoptosis induced by these compounds, suggesting their role as potential chemotherapeutic agents .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Thiazolidinone derivatives have demonstrated moderate to strong antibacterial activity against various strains, including:
- Salmonella typhi
- Bacillus subtilis
This activity is often attributed to their ability to interfere with bacterial cell wall synthesis or function .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways involved in cell proliferation and survival.
Synthesis and Evaluation
A series of studies have synthesized various thiazolidinone derivatives to evaluate their biological activities. For example:
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Anticancer (IC50 = 10 µM) | |
| Compound B | Structure B | Antimicrobial (MIC = 50 µg/mL) |
These studies typically involve in vitro assays to determine cytotoxicity against cancer cell lines and antibacterial efficacy against specific pathogens.
In Silico Studies
Computational docking studies have been employed to predict the binding interactions between the compound and target proteins. These studies provide insights into the potential efficacy and selectivity of the compound for various biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
